molecular formula C18H19N3O2S B11787940 N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B11787940
M. Wt: 341.4 g/mol
InChI Key: MLVNVXZLDRUHIK-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide is a novel small molecule inhibitor identified as a potent research-grade compound for investigating BCR-ABL1 kinase activity in chronic myeloid leukemia (CML). This compound is part of the N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative series, discovered through structure-based virtual screening to target the ATP-binding site of BCR-ABL1 kinase, a critical driver of CML pathophysiology . It demonstrates promising anti-tumor effects by inhibiting BCR-ABL-dependent signaling pathways and has shown powerful synergistic anti-proliferation and pro-apoptotic effects when used in combination with the allosteric inhibitor asciminib, highlighting its value in studies aimed at overcoming drug resistance in leukemia therapeutics . The compound features a benzothiazole core, a scaffold recognized in medicinal chemistry for its relevance in developing anticancer agents . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-10-4-5-14(11(2)6-10)23-9-16(22)20-13-7-12(3)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

MLVNVXZLDRUHIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in the fight against microbial infections. Research indicates that derivatives of thiazole, including those similar to N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide, possess significant antimicrobial properties.

Case Study: Antimicrobial Screening

A study evaluated a series of thiazole derivatives for their in vitro antimicrobial activity against various bacterial strains. The results highlighted that certain thiazole-containing compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance bioactivity .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Compounds with similar structures have been synthesized and tested against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a recent study, thiazole derivatives were synthesized and tested for their cytotoxic effects on human breast adenocarcinoma cell lines (MCF7). The findings revealed that specific derivatives demonstrated significant growth inhibition, with some compounds showing IC50 values lower than standard chemotherapeutic agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Thiazole derivatives have been noted for their ability to inhibit key enzymes related to various diseases.

Case Study: Acetylcholinesterase Inhibition

Research focusing on acetylcholinesterase inhibitors has indicated that compounds containing thiazole moieties can effectively inhibit this enzyme, which is crucial in the treatment of Alzheimer's disease. A series of synthesized compounds showed varying degrees of inhibition, with some exhibiting IC50 values indicating strong inhibitory activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the thiazole ring and substituents can significantly influence biological activity.

Table: Summary of Biological Activities Related to Structural Modifications

Compound StructureBiological ActivityIC50 Value (µM)Reference
Thiazole Derivative AAntimicrobial0.39
Thiazole Derivative BAnticancer (MCF7)0.87
Thiazole Derivative CAcetylcholinesterase Inhibitor2.7

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Structural Differences Biological Activity
Target Compound Benzo[d]thiazole 2-Amino, 4-methyl, 6-(2,4-dimethylphenoxyacetamide) Reference standard Under investigation (anticancer potential inferred from analogues)
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c) Thiazole 5-(4-Bromobenzyl), 2-(2,4-dimethylphenoxyacetamide) Thiazole core instead of benzothiazole; bromobenzyl substitution Anticancer activity (IC₅₀ values in µM range)
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18) Benzo[d]thiazole 6-Trifluoromethyl, pyrimidinylthioacetamide side chain Trifluoromethyl group at position 6; pyrimidinylthio linker CK1 kinase inhibition (IC₅₀ = 0.8 µM)
2-(2,4-Dimethylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)acetamide Acetamide Thiolan-3-yl and 2-methylpropyl groups Sulfone-containing thiolane ring; branched alkyl substitution Unknown (structural focus on sulfone pharmacophore)

Key Observations:

Substituent Effects: The 2,4-dimethylphenoxy group, common to the target compound and 5c, is associated with improved lipophilicity and membrane permeability compared to unmethylated or chloro-substituted phenoxy analogues (e.g., WH7 in ) .

Linker Modifications: Ethoxyethyl linkers in 2,4-dimethylphenoxy derivatives (e.g., compounds 19–21 in ) enhance anticonvulsant activity but reduce metabolic stability compared to direct acetamide linkages .

Key Findings:

  • Kinase Selectivity : The trifluoromethyl group in compound 18 enhances hydrophobic interactions with CK1’s ATP-binding pocket, a feature absent in the target compound .
  • Phenoxy Substitution: 2,4-Dimethylphenoxy groups in anticonvulsant analogues () exhibit superior activity over 2,6-dimethyl or chloro-substituted variants due to optimal steric and electronic properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide?

  • Methodology : Multi-step organic synthesis involving coupling reactions between 2-(2,4-dimethylphenoxy)acetic acid derivatives and functionalized benzothiazole precursors. Key steps include:

  • Activation of the carboxylic acid group (e.g., via chlorination with SOCl₂ or using coupling agents like EDC/HOBt).
  • Amide bond formation under inert atmosphere with catalysts like triethylamine in solvents such as DMF or dichloromethane .
  • Purification via column chromatography or recrystallization to achieve >90% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon frameworks. For example, the 2,4-dimethylphenoxy group shows characteristic aromatic protons at δ 6.6–7.2 ppm and methyl groups at δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodology :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Compare with structurally similar compounds (e.g., IC₅₀ = 12–45 μM for thiazole-acetamide analogs) .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate inhibition zones.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/EtOH) and analyze using SHELX software for structure refinement. Key parameters: hydrogen bonding between the amide NH and thiazole sulfur (distance ~3.0 Å) and π-π stacking of aromatic rings .
  • Density Functional Theory (DFT) : Compare experimental bond angles/lengths with computational models to validate electronic interactions .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across cell lines and assays (e.g., discrepancies due to varying incubation times or serum concentrations).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on phenoxy rings) to isolate bioactivity contributors. For example, 2,4-dimethyl substitution enhances lipophilicity and membrane permeability .
  • Proteomic Profiling : Use affinity chromatography to identify off-target protein interactions that may explain variability .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Methodology :

  • Accelerated Stability Studies : Store the compound in DMSO, PBS, or ethanol at 4°C/25°C/37°C for 4–12 weeks. Monitor degradation via HPLC.
  • pH-Dependent Solubility : Test solubility in buffers (pH 3–9). Thiazole-acetamides typically show optimal stability at pH 5–6 due to reduced hydrolysis of the amide bond .

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